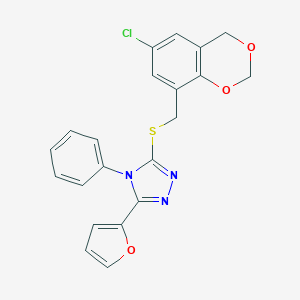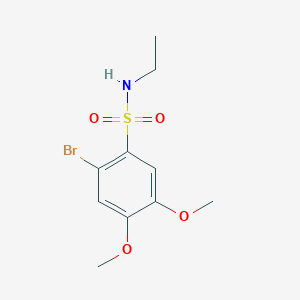![molecular formula C18H21BrN2O2 B299728 5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide](/img/structure/B299728.png)
5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide, also known as BITE, is a chemical compound that has gained significant attention in the field of scientific research. BITE is a nicotinamide derivative that has been synthesized and studied extensively for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. 5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide has been shown to inhibit the activity of the enzyme PARP-1, which is involved in DNA repair, and to downregulate the expression of several proteins that are involved in cancer cell survival, including Bcl-2 and survivin.
Biochemical and Physiological Effects:
5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cancer cell growth and survival, and the modulation of certain signaling pathways involved in cancer progression. 5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide has also been shown to have anti-inflammatory and antioxidant effects, which may have potential therapeutic applications in other disease states.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide has several advantages for lab experiments, including its potent anticancer activity and its ability to induce apoptosis in cancer cells. However, there are also limitations to its use in lab experiments, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide, including the investigation of its potential therapeutic applications in other disease states, such as inflammation and neurodegenerative disorders. Further research is also needed to fully understand the mechanism of action of 5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide and to optimize its pharmacological properties for clinical use. Additionally, the development of novel analogs of 5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide may provide new opportunities for the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of 5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide involves a multi-step process that begins with the reaction of 5-bromo-2-chloronicotinic acid with 2-isopropyl-5-methylphenol in the presence of a base. This reaction yields the intermediate 5-bromo-2-(2-isopropyl-5-methylphenoxy)nicotinic acid, which is then converted to the final product, 5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide, through a series of reactions involving the use of various reagents and solvents.
Aplicaciones Científicas De Investigación
5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. Several studies have demonstrated that 5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide exhibits potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment.
Propiedades
Fórmula molecular |
C18H21BrN2O2 |
|---|---|
Peso molecular |
377.3 g/mol |
Nombre IUPAC |
5-bromo-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H21BrN2O2/c1-12(2)16-5-4-13(3)8-17(16)23-7-6-21-18(22)14-9-15(19)11-20-10-14/h4-5,8-12H,6-7H2,1-3H3,(H,21,22) |
Clave InChI |
NIXBDDVJEBDSMI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCNC(=O)C2=CC(=CN=C2)Br |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)C)OCCNC(=O)C2=CC(=CN=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(5-Bromo-2-thienyl)sulfonyl]amino}butanoic acid](/img/structure/B299647.png)



![N-[5-(1,3-dihydrobenzotriazol-2-yl)-3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene]-2,2-diphenylacetamide](/img/structure/B299654.png)
![N-{4-[(benzylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B299656.png)
![3,5-dimethoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299658.png)

![N-[3-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B299660.png)

![3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide](/img/structure/B299662.png)
![4-tert-butyl-N-{2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B299664.png)
![N-[3-(1-pyrrolidinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B299666.png)
![N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B299667.png)